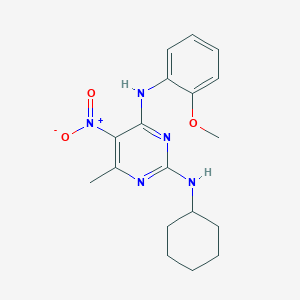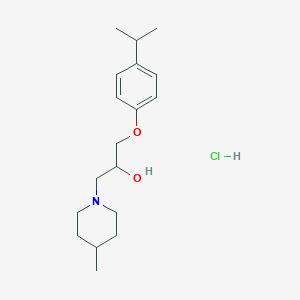
2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide, also known as BCAA, is a chemical compound that has been widely used in scientific research for various purposes. This compound belongs to the class of amides and has a molecular weight of 375.77 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed that 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide exerts its effects by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been found to possess various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to reduce the levels of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
In addition, 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been found to possess antioxidant properties. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide in lab experiments is its low toxicity. 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been found to be relatively non-toxic, making it a safe compound for use in lab experiments. Another advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is its stability. 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is a stable compound that can be stored for long periods of time without undergoing degradation.
One of the limitations of using 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide in lab experiments is its limited solubility in water. 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is a hydrophobic compound that is poorly soluble in water. This can make it difficult to prepare solutions of 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide. One direction is the development of new drugs based on 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide. 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Another direction is the development of new herbicides based on 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide. 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been found to possess herbicidal properties, making it a potential candidate for the development of new herbicides for crop protection.
Conclusion:
In conclusion, 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is a chemical compound that has been widely used in scientific research for various purposes. It possesses anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. It also possesses herbicidal properties, making it a potential candidate for the development of new herbicides for crop protection. Despite its limited solubility in water, 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is a safe and stable compound that can be used in lab experiments. There are several future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide, including the development of new drugs and herbicides based on this compound.
Synthesemethoden
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide involves the reaction between 2-(4-bromo-2-chlorophenoxy) acetic acid and 4-methylphenylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been widely used in scientific research for various purposes. One of the main applications of 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is in the field of medicinal chemistry. 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Another important application of 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide is in the field of agriculture. 2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide has been found to possess herbicidal properties, making it a potential candidate for the development of new herbicides for crop protection.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-10-2-5-12(6-3-10)18-15(19)9-20-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBNGJBQSSEGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![N-(4-ethoxyphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5172549.png)
![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
![1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5172560.png)
![2-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5172568.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5172573.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5172580.png)
![N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)
![2-{4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5172613.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5172631.png)
![2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5172640.png)
